molecular formula C18H17Cl2NO3 B6507285 {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794935-61-7

{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate

Cat. No.: B6507285
CAS No.: 1794935-61-7
M. Wt: 366.2 g/mol
InChI Key: SUGQSXZITLIYME-UHFFFAOYSA-N
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Description

{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a synthetic organic compound characterized by its complex structure, which includes an ethylphenyl group, a carbamoyl group, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethylbenzylamine with phosgene to form the corresponding carbamoyl chloride.

    Esterification: The carbamoyl chloride is then reacted with methyl 2,5-dichlorobenzoate in the presence of a base such as triethylamine to form the final product.

The reaction conditions often include:

    Temperature: Typically carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Bases like triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of {[(4-ethylphenyl)methyl]amino}methyl 2,5-dichlorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their function. For example, it could inhibit enzyme activity by occupying the active site or modulate receptor function by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • {[(4-methylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
  • {[(4-ethylphenyl)methyl]carbamoyl}methyl 3,5-dichlorobenzoate
  • {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Uniqueness

Compared to similar compounds, {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring and the ethyl group on the phenyl ring. These structural differences can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-9-14(19)7-8-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGQSXZITLIYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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